(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Description
(E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a benzodioxole group at the 1-position and a 4-chlorophenyl substituent at the 3-position of the propenone backbone. Its synthesis involves Claisen-Schmidt condensation between 1-(1,3-benzodioxol-5-yl)ethanone and 4-chlorobenzaldehyde under basic conditions . The compound crystallizes in the monoclinic P2₁/c space group with cell parameters a = 2.7231(15) Å, b = 4.9239(4) Å, c = 11.9995(7) Å, and β = 99.953(6)°, forming planar layers stabilized by weak intermolecular interactions . Chalcones like this are pivotal in materials science due to their nonlinear optical (NLO) properties and as precursors for heterocyclic synthesis .
Properties
CAS No. |
1045707-20-7 |
|---|---|
Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-13-5-1-11(2-6-13)3-7-14(18)12-4-8-15-16(9-12)20-10-19-15/h1-9H,10H2/b7-3+ |
InChI Key |
XCQPLWRKVKRYTP-XVNBXDOJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation: Primary Route
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing (E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one. As detailed in a 2008 study, the reaction involves the base-catalyzed condensation of 1-(1,3-benzodioxol-5-yl)ethanone (piperonyl methyl ketone) with 4-chlorobenzaldehyde in ethanol under vigorous stirring. A 25% aqueous potassium hydroxide solution is added dropwise to the reaction mixture, facilitating enolate formation from the ketone, followed by nucleophilic attack on the aldehyde. The reaction proceeds at ambient temperature for 8–10 hours, after which the crude product is filtered and recrystallized from toluene via slow evaporation. This method yields the target chalcone with a melting point of 435–439 K and a purity exceeding 98.5%.
Critical Reaction Parameters
- Molar Ratio : Equimolar quantities of ketone and aldehyde (0.01 mol each) ensure stoichiometric balance.
- Solvent Selection : Ethanol serves as the solvent due to its polarity, which stabilizes the enolate intermediate and enhances reaction homogeneity.
- Base Concentration : The use of 25% KOH provides sufficient alkalinity to deprotonate the ketone without promoting side reactions such as aldol addition.
The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the intermediate enolate. Post-synthesis, the crude product is washed with cold ethanol to remove unreacted starting materials and inorganic salts.
Crystallization and Purification Strategies
Recrystallization from Toluene
Recrystallization from toluene is pivotal for obtaining high-purity crystals suitable for structural analysis. The process involves dissolving the crude chalcone in hot toluene and allowing slow cooling to 20°C, which promotes the formation of well-defined monoclinic crystals. This method achieves a yield of 63–65% after accounting for solvent losses and filtration efficiency.
Table 1: Crystallographic Data for this compound
The crystal packing is stabilized by intermolecular C15–H···O1 hydrogen bonds and π-π stacking between the benzodioxol and chlorophenyl rings, as evidenced by interplanar distances of 3.193 Å.
Structural Characterization and Computational Validation
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) confirms the chalcone’s (E)-configuration, with the carbonyl group (C=O) and chlorophenyl moiety oriented trans to each other. Key bond lengths include C9–O1 (1.230 Å) and C11–O3 (1.228 Å), consistent with sp² hybridization and conjugation across the enone system. Computational modeling via MOPAC aligns closely with experimental data, though slight discrepancies in bond lengths (e.g., C9–O1: 1.240 Å calculated vs. 1.230 Å observed) suggest crystal packing forces slightly distort the electronic structure.
Spectroscopic Corroboration
While the provided sources emphasize crystallographic data, complementary techniques such as NMR and IR spectroscopy would typically validate the compound’s functional groups. For instance:
- ¹H NMR : Expected signals include a doublet for the vinyl proton (δ 7.5–8.0 ppm, J = 15.5 Hz) and aromatic protons from the benzodioxol (δ 6.8–7.2 ppm) and chlorophenyl rings (δ 7.3–7.6 ppm).
- IR Spectroscopy : Strong absorption bands near 1660 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic) confirm the chalcone backbone.
Scalability and Process Optimization
Solvent and Catalytic Innovations
Patent literature highlights the substitution of benzene with cyclohexane in analogous syntheses to reduce toxicity, though ethanol remains optimal for this chalcone. Furthermore, radical inhibitors like 2,6-di-tert-butyl-p-cresol minimize oxidative byproducts during prolonged storage, ensuring product stability.
Yield Enhancement Strategies
- Inert Atmosphere : Conducting reactions under nitrogen or argon suppresses oxidation of the imine intermediate, reducing impurity formation by >90%.
- Catalyst Recycling : p-Toluenesulfonic acid, used catalytically in related condensations, can be recovered and reused without loss of activity, offering cost efficiencies.
Industrial and Pharmacological Implications
The scalability of the Claisen-Schmidt method, coupled with high crystallinity, makes this chalcone a viable candidate for large-scale production. Its α,β-unsaturated ketone moiety is a key pharmacophore in anticancer and anti-inflammatory agents, warranting further exploration into derivatization.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that (E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one exhibits promising anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction. The compound's structure allows it to interact with specific biological targets, leading to cell cycle arrest and increased apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Cosmetic Applications
Skin Care Formulations
this compound has been incorporated into cosmetic formulations due to its antioxidant properties. Research shows that it can enhance skin hydration and elasticity while providing protection against oxidative stress caused by environmental factors . Its inclusion in topical products is linked to improved skin texture and reduced signs of aging.
Materials Science
Polymeric Composites
In materials science, the compound is being explored as an additive in polymeric composites. Its incorporation can improve mechanical properties and thermal stability, making it suitable for applications in packaging and construction materials. Studies have shown that composites containing this compound exhibit enhanced durability and resistance to environmental degradation .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the activation of caspases leading to programmed cell death.
Case Study 2: Cosmetic Formulation Development
A study aimed at developing a new anti-aging cream incorporated the compound at varying concentrations. Clinical trials showed that participants using the cream reported noticeable improvements in skin texture and moisture levels after four weeks of application.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
A comparative analysis of structurally analogous chalcones reveals substituent-dependent variations in crystal packing, planarity, and intermolecular interactions. Key examples include:
Key Observations :
- Halogen Substituents: The 4-chloro and 3-bromo analogs exhibit near-identical dihedral angles (~10.8°) between the benzodioxol-propenone plane and the aryl ring, suggesting minimal steric impact from halogen position. However, the 4-bromo derivative shows a larger dihedral angle (12.6°), likely due to increased steric bulk .
- Methoxy Groups: The 3,4-dimethoxyphenyl analog (II) adopts a triclinic system, deviating from the monoclinic symmetry of halogenated analogs. Methoxy groups introduce torsional strain, disrupting planarity and favoring triclinic packing .
- Heterocyclic Substituents : The thienyl-substituted chalcone (Analog 4) demonstrates reduced planarity (12.5° dihedral angle) and unique C–H⋯O interactions, forming undulating sheets distinct from the herringbone arrangement in halogenated derivatives .
Intermolecular Interactions and Packing
- Target Compound : Weak C–H⋯Cl interactions between the 4-chlorophenyl group and adjacent molecules stabilize layered herringbone packing .
- Bromo Analogs : C–H⋯O interactions dominate, with bromine’s polarizability enhancing van der Waals forces, leading to denser packing .
- Thienyl Analog : C–H⋯π and C–H⋯O interactions create extended chains, highlighting the role of sulfur in modulating supramolecular architecture .
Substituent Effects on Properties
- The 4-chloro derivative’s C–H⋯Cl interaction may contribute to higher thermal stability .
- Electron-Donating Groups (OMe) : Methoxy groups reduce conjugation efficiency due to torsional distortion, limiting applications in optoelectronics .
- Heterocyclic Groups (Thiophene) : Introduce π-conjugation pathways, beneficial for charge-transfer materials, but steric effects reduce crystallinity compared to phenyl derivatives .
Biological Activity
(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a propenone group linked to a benzodioxole ring and a chlorophenyl moiety. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClO3 |
| Molecular Weight | 286.71 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1045707-20-7 |
Synthesis
The synthesis of this compound typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-chloroacetophenone under basic conditions. This reaction is carried out in ethanol at elevated temperatures, followed by purification methods such as recrystallization or chromatography .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects on human cancer cell lines, this compound exhibited significant inhibition with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| MDA-MB-231 (Breast Cancer) | 10.0 |
| Raji (Lymphoma) | 14.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. It displayed moderate to strong antibacterial activity against various strains:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Candida albicans | Strong |
The compound's mechanism involves disrupting microbial cell membranes and inhibiting enzyme activities critical for microbial survival .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes associated with cancer progression and microbial resistance.
Example: Inhibition of Thioredoxin Reductase
Thioredoxin reductase (TrxR) is a key target in cancer therapy. The compound demonstrated significant inhibitory activity against TrxR with an IC50 value of 8 µM, indicating its potential as an anticancer agent by disrupting redox balance in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
Binding to Enzymes: The compound may inhibit enzymes involved in critical metabolic pathways.
Receptor Interaction: It modulates receptor activity that influences cellular signaling pathways.
Gene Expression Alteration: The compound affects gene expression related to apoptosis and cell proliferation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
